molecular formula C16H15N3O B4203087 N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide

Cat. No.: B4203087
M. Wt: 265.31 g/mol
InChI Key: RHULMVBVAXVFLB-UHFFFAOYSA-N
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Description

N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a phenyl group and an acetamide moiety, making it a unique and versatile compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by acylation. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, it can modulate enzyme activity, leading to anti-inflammatory and analgesic effects. The compound’s ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide stands out due to its unique combination of a benzimidazole ring, phenyl group, and acetamide moiety. This structure imparts a broad spectrum of biological activities and makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11(20)17-15(12-7-3-2-4-8-12)16-18-13-9-5-6-10-14(13)19-16/h2-10,15H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHULMVBVAXVFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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